4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine

Imidazoline I2 receptor Radioligand binding Affinity comparison

This 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine (CAS 1248928-86-0) is a research-grade I2 imidazoline receptor (I2-IR) ligand with a defined Ki of 145 nM. Its intermediate affinity enables partial occupancy studies where full saturation is undesirable, offering a 69-fold lower affinity than BU224. Ideal for functional assays requiring characterization of I2/α2 selectivity, it serves as a precise building block for medicinal chemistry SAR exploration.

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
Cat. No. B13339135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine
Molecular FormulaC9H8FN3
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=NC=CN2)N
InChIInChI=1S/C9H8FN3/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-5H,11H2,(H,12,13)
InChIKeyGHJAVFWBPIHTGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine: Chemical Identity and I2 Imidazoline Ligand Classification


4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine (CAS 1248928-86-0, molecular formula C9H8FN3, molecular weight 177.18) [1] is a fluorinated 2-(imidazol-2-yl)phenylamine derivative that functions as a ligand for the imidazoline I2 receptor (I2-IR) binding site [2]. The compound features a para-fluoro substituent on the phenyl ring and an ortho-imidazole moiety, a structural motif characteristic of I2-IR pharmacophores that enables hydrogen bonding and aromatic π-π interactions [3]. It is utilized primarily as a research tool in I2-IR pharmacology studies and serves as a scaffold for developing subtype-selective imidazoline ligands with reduced α2-adrenergic cross-reactivity.

Why Generic 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine Substitution Fails: I2 Subtype Selectivity and α2-Adrenergic Off-Target Considerations


Within the imidazoline I2 ligand class, compounds cannot be freely interchanged due to substantial variations in subtype selectivity, absolute affinity (Ki spanning from low nanomolar to micromolar), and crucially, the degree of α2-adrenergic receptor (α2-AR) cross-reactivity. A given 2-(imidazol-2-yl)phenylamine derivative may exhibit high I2 affinity but unacceptable α2-AR binding, whereas another may display the inverse profile [1]. Furthermore, I2-IR ligands differ in their functional outcomes: some behave as agonists, others as antagonists, and the relationship between binding affinity and functional efficacy is not linear [2]. The I2-IR is an allosteric modulator of monoamine oxidase B (MAO-B) [3], and subtle structural modifications—including the presence and position of halogen substituents—significantly alter binding kinetics, receptor occupancy, and downstream neurochemical effects [4]. Therefore, procurement decisions must be based on compound-specific quantitative data rather than class-level assumptions.

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine: Quantitative Differentiation Evidence vs. I2 Ligand Comparators


I2 Receptor Affinity of 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine vs. High-Affinity Ligands BU224 and 2-BFI

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine binds to I2 imidazoline receptors with a Ki of 145 nM [1]. This affinity is approximately 69-fold lower than the high-affinity I2 ligand BU224 (Ki = 2.1 nM) and approximately 15-fold lower than 2-BFI (Ki = 9.8 nM) [2]. The compound thus occupies an intermediate affinity niche, useful where reduced target engagement is desirable.

Imidazoline I2 receptor Radioligand binding Affinity comparison

I2/α2-Adrenergic Selectivity Ratio of 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine demonstrates a Ki of 5,010 nM at α2-adrenergic receptors [1], yielding an I2/α2 selectivity ratio of approximately 34.5-fold (5,010 nM / 145 nM). This moderate selectivity contrasts with high-affinity I2 ligands: BU224 shows >400-fold I2/I1 selectivity [2], and RS-45041-190 achieves >400-fold I2/α2 selectivity in rat cortex [3].

Selectivity profiling α2-adrenoceptor Off-target binding

Structural Differentiation: 4-Fluoro Substitution Pattern vs. Non-Fluorinated Parent Scaffold

The para-fluoro substituent on 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine (C9H8FN3, MW 177.18) [1] distinguishes it from the non-fluorinated parent scaffold 2-(1H-imidazol-2-yl)aniline (C9H9N3, MW 159.19) . Fluorine incorporation at the para position increases lipophilicity, enhances metabolic stability, and modulates electronic distribution within the phenyl ring, potentially affecting both receptor binding kinetics and CNS penetration properties [2].

Fluorine substitution Structure-activity relationship Lipophilicity

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine as a Scaffold for Kinase Inhibitor Development

The 2-(imidazol-2-yl)phenylamine scaffold, including 4-fluoro-substituted variants, appears in patent literature as a core structural motif for kinase inhibitors, particularly in imidazolyl kinase inhibitors targeting cancer and hyperproliferative diseases [1]. The para-fluoro substituent modulates electron density and hydrogen-bonding capacity, differentiating it from unsubstituted or differently substituted analogs in kinase inhibitor design programs [2]. Unlike dedicated I2 ligands (BU224, 2-BFI) optimized solely for I2 receptor binding, this compound serves a dual role as both I2 pharmacology tool and medicinal chemistry scaffold.

Kinase inhibition Medicinal chemistry scaffold Patent analysis

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine: Recommended Research and Industrial Application Scenarios


I2 Imidazoline Receptor Pharmacology Studies Requiring Moderate Target Engagement

Researchers investigating I2-IR pharmacology where full receptor saturation is undesirable should select this compound based on its Ki of 145 nM [1], which provides approximately 69-fold lower affinity than BU224 (Ki = 2.1 nM) and 15-fold lower than 2-BFI (Ki = 9.8 nM) [2]. This intermediate affinity allows for concentration-dependent partial occupancy studies and dose-response characterization across a broader dynamic range.

Selectivity Profiling of I2 Ligands with α2-Adrenergic Counter-Screening

For experiments examining the functional consequences of I2 receptor activation where α2-AR contributions must be characterized, this compound's 34.5-fold I2/α2 selectivity ratio [1] makes it suitable as a tool to assess the impact of moderate α2-AR cross-reactivity on downstream endpoints. This contrasts with high-selectivity tools like RS-45041-190 (>400-fold I2/α2 selectivity) [2], which minimize α2-AR confounding.

Medicinal Chemistry Scaffold Derivatization for Kinase Inhibitor Programs

Medicinal chemists developing kinase inhibitors or other imidazole-containing bioactive molecules can utilize this compound as a building block for SAR exploration. The 2-(imidazol-2-yl)phenylamine core appears in patent literature for kinase modulator development [1], and the para-fluoro substituent offers distinct electronic and lipophilic properties compared to non-fluorinated analogs [2].

Fluorinated Analog Comparative Studies in I2 Ligand SAR

For structure-activity relationship (SAR) studies examining the impact of halogen substitution on I2 ligand pharmacology, this para-fluoro substituted phenylamine-imidazole offers a distinct comparator to non-fluorinated parent scaffolds [1] and to high-affinity reference compounds (BU224, 2-BFI, RS-45041-190) [2]. Such studies are essential for understanding the pharmacophore requirements for I2 subtype selectivity and functional efficacy.

Technical Documentation Hub

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